molecular formula C20H13Cl2NO3 B13031886 3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one

3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one

Cat. No.: B13031886
M. Wt: 386.2 g/mol
InChI Key: YNQPUIXKYUANLD-UHFFFAOYSA-N
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Description

3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one is a chemical compound with the molecular formula C20H13Cl2NO3 and a molecular weight of 386.23 g/mol This compound is characterized by the presence of two 5-chloro-2-hydroxyphenyl groups attached to an indolin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with isatin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted indolin-2-one derivatives .

Scientific Research Applications

3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2H-Indol-2-one, 5-chloro-1,3-dihydro-3,3-bis(4-hydroxyphenyl)
  • 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one
  • 2H-Indol-2-one, 3,3-bis(5-chloro-2-hydroxyphenyl)-1,3-dihydro

Uniqueness

3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one is unique due to its specific substitution pattern and the presence of two 5-chloro-2-hydroxyphenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H13Cl2NO3

Molecular Weight

386.2 g/mol

IUPAC Name

3,3-bis(5-chloro-2-hydroxyphenyl)-1H-indol-2-one

InChI

InChI=1S/C20H13Cl2NO3/c21-11-5-7-17(24)14(9-11)20(15-10-12(22)6-8-18(15)25)13-3-1-2-4-16(13)23-19(20)26/h1-10,24-25H,(H,23,26)

InChI Key

YNQPUIXKYUANLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(C3=C(C=CC(=C3)Cl)O)C4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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